![molecular formula C16H20N2OS B5639673 N-(2,6-diethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5639673.png)
N-(2,6-diethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related thiazole and acetamide derivatives involves multi-step reactions, starting from basic precursors to more complex structures. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized through reactions involving substitutions at specific positions on the pyrazole ring (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Molecular structure analysis, including crystallography and spectroscopy, plays a crucial role in confirming the chemical structures of synthesized compounds. For instance, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using NMR, IR, and X-ray diffraction analysis (Ping, 2007).
Chemical Reactions and Properties
Chemical reactions involving thiazole and acetamide derivatives can lead to a variety of biologically active compounds. For example, the synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors show the potential of these compounds in biological applications (Shukla et al., 2012).
Physical Properties Analysis
The physical properties of compounds, such as solubility and stability, are essential for their application in different fields. Studies on related compounds provide insights into these properties, though specific data on N-(2,6-diethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide were not found.
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, determine the compound's applications. Research on similar thiazole and acetamide derivatives reveals significant chemical reactivity, potentially applicable to the compound of interest. For instance, the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents indicate the chemical versatility and potential therapeutic applications of these compounds (Evren et al., 2019).
properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-4-12-7-6-8-13(5-2)16(12)18-15(19)9-14-10-20-11(3)17-14/h6-8,10H,4-5,9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFNMQPKUHZIDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CC2=CSC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide |
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